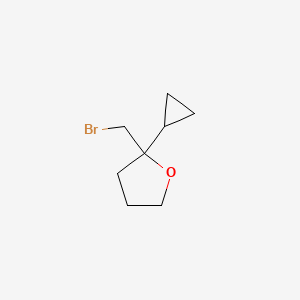

2-(Bromomethyl)-2-cyclopropyloxolane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13BrO |

|---|---|

Molecular Weight |

205.09 g/mol |

IUPAC Name |

2-(bromomethyl)-2-cyclopropyloxolane |

InChI |

InChI=1S/C8H13BrO/c9-6-8(7-2-3-7)4-1-5-10-8/h7H,1-6H2 |

InChI Key |

ICHFZSIFVZWXLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)(CBr)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl 2 Cyclopropyloxolane and Analogous Structures

Strategies for Constructing the Oxolane Ring System in Bromomethylated Compounds

The oxolane, or tetrahydrofuran (B95107), ring is a common motif in many natural products and biologically active compounds. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of effective methods for its construction.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of the oxolane ring. This approach typically involves a nucleophilic attack by a hydroxyl group on an electrophilic carbon center within the same molecule, leading to ring closure.

One common method is the intramolecular Williamson ether synthesis, where an alkoxide derived from a haloalcohol undergoes an SN2 reaction to form the cyclic ether. For the synthesis of a 2-substituted oxolane, a precursor such as a 1-bromo-5-hydroxypentane derivative could be employed. The presence of other substituents, like the cyclopropyl (B3062369) group, would require the use of a suitably substituted precursor.

Another powerful intramolecular cyclization strategy involves the ring-opening of an epoxide. The intramolecular addition of an alcohol to an epoxide, often catalyzed by acid or base, can proceed with high stereoselectivity to afford substituted tetrahydrofurans. nih.gov For instance, a precursor containing a terminal epoxide and a hydroxyl group separated by a four-carbon chain can cyclize to form the desired oxolane ring.

Radical cyclization reactions also offer a versatile route to the oxolane core. rsc.org These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. The cyclization of an unsaturated alcohol, initiated by a radical species, can lead to the formation of the five-membered ring.

The following table summarizes key intramolecular cyclization strategies for oxolane synthesis:

| Cyclization Strategy | Precursor Type | Key Reaction | Advantages |

| Williamson Ether Synthesis | Haloalcohol | Intramolecular SN2 | Well-established, reliable |

| Epoxide Ring-Opening | Epoxy-alcohol | Nucleophilic attack on epoxide | High stereocontrol possible nih.gov |

| Radical Cyclization | Unsaturated alcohol | Radical addition to double bond | Mild conditions, good functional group tolerance rsc.org |

Cycloaddition Reactions Leading to the Oxolane Core

Cycloaddition reactions provide another powerful avenue for the construction of the oxolane ring system, often allowing for the rapid assembly of molecular complexity.

[3+2] Cycloaddition reactions are particularly well-suited for the synthesis of five-membered rings. For example, the reaction of an allyl alcohol or ether with a suitable three-atom component can directly generate the tetrahydrofuran ring. nih.gov The use of chiral catalysts can enable enantioselective versions of these reactions, providing access to optically active oxolanes.

Diels-Alder reactions, a type of [4+2] cycloaddition, can also be adapted for oxolane synthesis. While typically forming six-membered rings, the use of oxygen-containing dienes or dienophiles can lead to precursors that are readily converted to tetrahydrofurans. Intramolecular Diels-Alder reactions, where the diene and dienophile are tethered within the same molecule, can be particularly effective for constructing complex cyclic systems. youtube.com

Methods for Stereoselective Introduction of the Bromomethyl Moiety

The introduction of the bromomethyl group at the 2-position of the oxolane ring requires careful consideration of regioselectivity and, in chiral molecules, stereoselectivity.

Regioselective Bromination of Precursors

Direct bromination of a precursor molecule is a common strategy. The choice of brominating agent and reaction conditions is crucial to achieve the desired regioselectivity. For instance, N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic positions, and it can also be used for the bromination of other activated C-H bonds. mdpi.com

In the context of synthesizing 2-(bromomethyl)-2-cyclopropyloxolane, a precursor such as 2-cyclopropyl-2-methyloxolane could potentially be brominated at the methyl group. However, achieving high regioselectivity might be challenging due to the potential for reaction at other positions on the oxolane or cyclopropyl rings.

A more controlled approach would involve the regioselective opening of a suitable precursor. For example, the ring-opening of a 2-cyclopropyl-2-vinyloxirane with a bromide nucleophile could potentially lead to the desired bromomethyl-substituted oxolane, although regioselectivity would need to be carefully controlled.

Functional Group Transformations to Generate the Bromomethyl Group

An alternative and often more reliable strategy involves the transformation of a pre-existing functional group into the bromomethyl moiety. solubilityofthings.comchemistry-chemists.comyoutube.commit.eduorganic-chemistry.org This approach allows for the introduction of the desired functionality at a late stage of the synthesis, often with high chemo- and regioselectivity.

A common precursor for a bromomethyl group is a primary alcohol. The conversion of a primary alcohol to the corresponding bromide can be achieved using a variety of reagents, such as phosphorus tribromide (PBr₃), carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction), or by converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate) followed by nucleophilic substitution with a bromide salt. google.comchemicalbook.comchemicalbook.comgoogle.com

For the synthesis of this compound, a precursor such as (2-cyclopropyloxolan-2-yl)methanol (B2990214) would be an ideal substrate for such a transformation. This precursor could be synthesized through various methods, including the addition of a cyclopropyl organometallic reagent to a suitable lactone.

The following table outlines common functional group transformations for generating a bromomethyl group:

| Starting Functional Group | Reagent(s) | Reaction Type | Key Considerations |

| Primary Alcohol | PBr₃, HBr | Nucleophilic Substitution | Can be harsh, potential for side reactions |

| Primary Alcohol | CBr₄ / PPh₃ (Appel Reaction) | Nucleophilic Substitution | Mild conditions, good for sensitive substrates |

| Primary Alcohol | 1. MsCl or TsCl, pyridine (B92270) 2. LiBr or NaBr | Nucleophilic Substitution | Two-step process, generally high yielding |

| Carboxylic Acid | 1. Reduction (e.g., LiAlH₄) 2. Bromination (as above) | Reduction followed by substitution | Multi-step but versatile from a common functional group |

Enantioselective and Diastereoselective Synthesis of the Cyclopropyl Substructure

The stereochemistry of the cyclopropyl group can have a significant impact on the biological activity of the final molecule. Therefore, methods for the enantioselective and diastereoselective synthesis of this moiety are of great importance. digitellinc.comnih.govdntb.gov.ua

Asymmetric cyclopropanation reactions are a powerful tool for the enantioselective construction of cyclopropyl rings. These reactions typically involve the reaction of an alkene with a carbene or carbenoid species in the presence of a chiral catalyst. A variety of transition metal catalysts, often featuring chiral ligands, have been developed for this purpose. For instance, copper, rhodium, and palladium complexes are commonly used to catalyze the decomposition of diazo compounds to generate carbenes for cyclopropanation.

Diastereoselective cyclopropanation can be achieved by using a chiral substrate or a chiral reagent. For example, the Simmons-Smith cyclopropanation of a chiral allylic alcohol often proceeds with high diastereoselectivity, with the stereochemistry of the newly formed cyclopropane (B1198618) ring being directed by the existing stereocenter in the alcohol.

Furthermore, the diastereoselective functionalization of a pre-existing cyclopropane ring can also be used to introduce additional stereocenters with high control. nih.gov

Cyclopropanation Reactions of Olefinic Oxolane Precursors

A primary strategy for installing the cyclopropane ring involves the direct cyclopropanation of an olefinic precursor. This approach begins with an oxolane structure containing an exocyclic double bond, which then undergoes a reaction to form the three-membered ring.

Metal-catalyzed cyclopropanation is a highly effective method for this transformation. wikipedia.org One of the most classic and useful methods for converting an alkene into a cyclopropane is the Simmons-Smith reaction, which traditionally uses a zinc carbenoid intermediate. purdue.edu This reaction is capable of delivering a methylene (B1212753) unit to a variety of substrates. purdue.edu

More advanced methods utilize transition-metal catalysis, which has enabled the installation of functionalized cyclopropanes through various cross-coupling reactions. nih.gov Transition metal catalysis is recognized as one of the most efficient strategies for constructing cyclopropane rings. univasf.edu.br Catalysts based on rhodium, copper, palladium, gold, and zinc are commonly employed. wikipedia.orgunivasf.edu.br The general mechanism involves the reaction of a diazo compound with a transition metal to generate a metal carbene intermediate. This intermediate then reacts with the olefin in a concerted fashion to produce the cyclopropane ring, typically retaining the stereochemistry of the olefin. wikipedia.org The scope of the olefin substrate is generally broad, accommodating electron-rich, neutral, and electron-poor systems effectively with rhodium-based catalysts. wikipedia.org

For instance, a hypothetical olefinic oxolane precursor could be subjected to conditions using a rhodium carboxylate complex, such as dirhodium tetraacetate, in the presence of a diazoacetate to yield the desired cyclopropyl-substituted oxolane. wikipedia.org The choice of catalyst and diazo compound can influence the diastereoselectivity of the reaction, especially when forming substituted cyclopropanes. wikipedia.org

Chiral Auxiliary or Catalyst-Mediated Approaches

Achieving stereochemical control is paramount in modern organic synthesis, as the biological activity of complex molecules is often dependent on their specific three-dimensional structure. For the synthesis of enantiomerically pure this compound, chiral auxiliaries or asymmetric catalysts are employed to direct the stereochemical outcome of key reactions. sigmaaldrich.comwikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to influence the stereochemistry of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com This strategy can be applied to various reaction types, including cyclopropanations and alkylations. numberanalytics.comwikiwand.com For example, a chiral auxiliary derived from a readily available chiral alcohol, like pantolactone, could be used to create a diazo ester that undergoes diastereoselective cyclopropanation. wikipedia.org Oxazolidinones, popularized by David A. Evans, are another powerful class of auxiliaries widely used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high precision. wikipedia.orgwikiwand.com

Alternatively, asymmetric catalysis involves the use of a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. This approach is often more atom-economical than using stoichiometric auxiliaries. Highly effective catalysts for enantioselective cyclopropanation of alkenes have been developed, such as the chiral rhodium catalyst Rh₂(S-DOSP)₄. wikipedia.org In a different approach, a chiral auxiliary can be generated catalytically in an initial step, which then directs subsequent diastereoselective transformations like cyclopropanation or epoxidation. nih.gov This method combines the advantages of catalysis and auxiliary control, allowing for the diversification of a single starting material into various stereoisomers. nih.gov

| Approach | Agent | Typical Application | Key Feature |

| Chiral Auxiliary | Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Forms a temporary covalent bond with the substrate to direct reactions. wikipedia.orgwikiwand.com |

| Chiral Auxiliary | Pantolactone | Diastereoselective Cyclopropanations | Derived from readily available chiral alcohols. wikipedia.org |

| Chiral Auxiliary | Pseudoephedrine | Asymmetric Alkylation | Forms a chiral amide; the enolate reacts with electrophiles with high diastereoselectivity. wikipedia.orgwikiwand.com |

| Asymmetric Catalyst | Chiral Rhodium Complexes (e.g., Rh₂(S-DOSP)₄) | Enantioselective Cyclopropanation | Creates a chiral pocket for the metal carbene, influencing the olefin's approach. wikipedia.org |

| Asymmetric Catalyst | Organocatalysts (e.g., Diphenylprolinol Silyl (B83357) Ether) | Asymmetric [4+2] Carbocyclization | Mediates reactions to form complex cyclic systems with excellent enantioselectivity. nih.gov |

Convergent and Modular Synthesis Pathways

For a molecule like this compound, a convergent strategy could involve the separate synthesis of two key building blocks:

A functionalized cyclopropane fragment, such as cyclopropylmethanol (B32771) or a derivative.

An oxolane precursor amenable to coupling.

For example, a metallacycle-mediated cross-coupling reaction could be envisioned to join an alkyne and an allylic alcohol to construct a larger fragment, which is then elaborated into the final product. nih.gov Such strategies provide flexibility and improve step-economy, which is the efficiency of a synthesis in terms of the number of chemical transformations required. nih.gov This modularity allows for the synthesis of various analogs by simply modifying one of the initial fragments, facilitating the exploration of structure-activity relationships in medicinal chemistry contexts.

Optimization of Reaction Conditions and Yields in Complex Systems

The successful synthesis of complex molecules often hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing side reactions. This involves a systematic investigation of catalysts, solvents, temperature, and reaction sequences.

The choice of catalyst is critical for achieving high efficiency and selectivity. While classical catalysts based on rhodium and copper are well-established for cyclopropanation, ongoing research explores novel catalytic systems to overcome existing limitations. wikipedia.orgpurdue.edu

Transition Metal Catalysis: Beyond the common choices, other transition metals such as cobalt, nickel, iron, and palladium offer complementary reactivity. nih.govunivasf.edu.br For example, cobalt catalysis has been shown to be effective for the cyclopropanation of electron-deficient olefins, a class of substrates that performs inefficiently with traditional zinc carbenoids. purdue.edu Late transition metals like nickel and palladium are particularly advantageous for certain C-C bond activations and cross-coupling reactions. wikipedia.orgresearchgate.net The unique properties of each metal lead to differences in catalytic effects and substrate scope, providing a powerful toolkit for synthetic chemists. univasf.edu.br

| Catalyst Type | Metal Example | Typical Reaction | Advantage |

| Early Transition Metals | Zinc (Zn) | Simmons-Smith Cyclopropanation | Well-established for converting alkenes to cyclopropanes. purdue.edu |

| Group 9 Metals | Cobalt (Co) | Reductive Cyclopropanation | Effective for electron-deficient olefins and substituted cyclopropanes. purdue.edu |

| Group 10 Metals | Palladium (Pd), Nickel (Ni) | Cross-Coupling, C-C Activation | Enables installation of functionalized cyclopropanes; can be used in polar solvents. nih.govresearchgate.net |

| Group 11 Metals | Copper (Cu), Gold (Au) | Carbene Transfer Reactions | Widely used and cost-effective catalysts for cyclopropanation. univasf.edu.br |

| Group 9 Metals | Rhodium (Rh) | Carbene Transfer Reactions | Highly efficient and versatile for cyclopropanation of a broad range of olefins. wikipedia.org |

Organocatalysis: In parallel, organocatalysis has emerged as a powerful strategy that avoids the use of potentially toxic and expensive metals. univasf.edu.br Organocatalysts are small organic molecules that can mediate a wide range of chemical transformations, often with high stereoselectivity. mdpi.comsemanticscholar.org For instance, chiral secondary amines like diphenylprolinol silyl ether can catalyze cascade reactions to construct complex polycyclic skeletons with excellent diastereo- and enantioselectivity. nih.gov The development of organocatalytic methods for the synthesis of substituted heterocycles like oxolanes provides a green and sustainable alternative to metal-based approaches. nih.govnih.gov

The reaction environment, defined by the solvent and temperature, plays a crucial role in determining the outcome of a synthesis. The polarity and coordinating ability of the solvent can influence reaction rates, equilibria, and even the stereochemical course of a reaction. mdpi.com For example, in the synthesis of (bromomethyl)cyclopropane (B137280) from cyclopropylmethanol, polar aprotic solvents like N,N-dimethylformamide (DMF) are often used to solubilize reagents like triarylphosphites. google.comgoogle.com

Temperature control is equally critical. Many synthetic transformations require precise temperature management to prevent side reactions or decomposition of thermally sensitive intermediates. The bromination of cyclopropylmethanol, for instance, is performed at temperatures below 0°C to maintain control and selectivity. google.comchemicalbook.com Conversely, some reactions require elevated temperatures or microwave irradiation to proceed at a reasonable rate, which can dramatically reduce reaction times and improve efficiency. researchgate.net The optimization of a temperature profile—including controlled heating and cooling ramps—is a key aspect of process development, especially for large-scale industrial applications. chemicalbook.com

| Parameter | Condition | Effect on Reaction | Example Application |

| Solvent | Polar Aprotic (e.g., DMF) | Solubilizes polar reagents and intermediates. | Bromination of cyclopropylmethanol using triphenylphosphite/bromine. google.comgoogle.com |

| Solvent | Non-polar (e.g., Toluene) | Can influence stereoselectivity in certain cyclopropanations. | - |

| Temperature | Low Temperature (< 0°C) | Controls reactivity of strong reagents, minimizes side products. | Addition of bromine during the synthesis of (bromomethyl)cyclobutane. chemicalbook.com |

| Temperature | Elevated Temperature / Microwave | Increases reaction rate, reduces overall reaction time. | Copper-catalyzed coupling and cyclization reactions. researchgate.net |

To enhance synthetic efficiency and sustainability, one-pot or tandem reactions are increasingly developed. mdpi.com These protocols involve conducting multiple consecutive reaction steps in a single reaction vessel without isolating the intermediate compounds. This approach reduces the use of solvents for workup and purification, minimizes material loss, and saves significant time and labor. rsc.org

Mechanistic Studies of Reactions Involving 2 Bromomethyl 2 Cyclopropyloxolane

Investigation of Carbon-Bromine Bond Activation and Cleavage Pathways

The activation and cleavage of the carbon-bromine (C-Br) bond in 2-(Bromomethyl)-2-cyclopropyloxolane is the initial and critical step for its subsequent reactions. This process can proceed through several pathways, primarily dictated by the reaction conditions and the nature of the attacking species.

Elucidation of Nucleophilic Substitution Mechanisms (SN1, SN2) at the Bromomethyl Center

Nucleophilic substitution is a primary reaction pathway for alkyl halides. The bromomethyl group in this compound is attached to a quaternary carbon, which presents significant steric hindrance.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (bromine). masterorganicchemistry.com This concerted mechanism, where bond-forming and bond-breaking occur simultaneously, leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com For this compound, the bulky cyclopropyl (B3062369) and oxolane groups attached to the adjacent quaternary carbon would severely impede the approach of a nucleophile to the bromomethyl carbon. This steric hindrance makes a direct SN2 pathway highly unfavorable.

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group. youtube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com While the primary nature of the bromomethyl carbon would typically disfavor an SN1 reaction due to the instability of a primary carbocation, the presence of the adjacent cyclopropyl and oxolane moieties could potentially influence this. However, without specific experimental data, the likelihood of a classical SN1 mechanism at this primary center remains low.

Table 1: General Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Reaction | SN2 Reaction |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

Interactive data table. Click on headers to sort.

Characterization of Radical Intermediates and Their Transformations

Homolytic cleavage of the C-Br bond can be induced by heat or light, particularly in the presence of a radical initiator, leading to the formation of a 2-(cyclopropyloxolan-2-yl)methyl radical. libretexts.org Radical reactions proceed through initiation, propagation, and termination steps. libretexts.org The resulting carbon-centered radical can undergo various transformations, including hydrogen atom abstraction or addition to unsaturated systems. The stability of this primary radical would be a key factor in its subsequent reactivity.

Role of the Oxolane Ring Heteroatom in Reaction Selectivity

The oxygen atom in the oxolane (tetrahydrofuran) ring can play a significant role in the reactivity of the molecule. Its lone pairs of electrons can provide anchimeric assistance (neighboring group participation) in substitution reactions, potentially stabilizing a developing positive charge on the adjacent carbon. However, in the case of this compound, the reaction center is one carbon removed from the oxygen, which would lessen the direct inductive and resonance effects.

A theoretical study on the ring-opening of tetrahydrofuran (B95107) by frustrated Lewis pairs highlights the importance of orbital interactions between the oxygen lone pairs and the Lewis acidic center. nih.gov While not directly analogous, this demonstrates the electronic influence the oxygen heteroatom can exert. In the context of a carbocation intermediate, the oxygen could potentially participate in ring-opening or rearrangement reactions, although such pathways would be speculative without experimental evidence.

Influence of the Cyclopropyl Group on Reaction Energetics and Regioselectivity

The cyclopropyl group is well-known for its ability to stabilize adjacent positive charges due to the "bent" character of its C-C bonds, which have significant p-orbital character. This allows for effective overlap with an adjacent empty p-orbital of a carbocation, a phenomenon known as cyclopropylcarbinyl cation stabilization.

Should a carbocation form at the bromomethyl carbon (or rearrange to an adjacent position), the cyclopropyl group would be expected to have a profound stabilizing effect. This stabilization could lower the activation energy for reactions proceeding through a cationic intermediate. Research has shown that the "cyclopropyl effect" can influence the conformational preferences of substituents on adjacent rings. chemistryworld.com This underscores the significant electronic and steric influence of this moiety.

Advanced Transition State Analysis and Reaction Pathway Mapping

A complete understanding of the reaction mechanisms would require advanced computational and experimental techniques to map the reaction pathways and characterize the transition states.

Kinetic Isotope Effects and Hammett Studies

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. libretexts.org For instance, a primary KIE observed when the hydrogen atoms on the bromomethyl carbon are replaced with deuterium (B1214612) would suggest that the C-H bond is being broken in the rate-determining step, which could be indicative of certain elimination pathways. Secondary KIEs can help distinguish between SN1 and SN2 mechanisms. wikipedia.org A small secondary KIE is often associated with an SN2 transition state, while a more significant effect can point towards an SN1 mechanism due to the change in hybridization at the carbon center. wikipedia.org

Hammett studies, which involve analyzing the effect of substituents on the rate of reaction, are not directly applicable to this aliphatic system in the traditional sense, as they are designed for aromatic compounds.

Identification and Characterization of Reactive Intermediates

The identification of transient species in chemical reactions is crucial for understanding reaction mechanisms. For a molecule like this compound, the nature of the reactive intermediates is dictated by the reaction pathway, which can be influenced by factors such as the solvent, temperature, and the presence of initiators or catalysts.

Carbocationic Intermediates

In polar, protic solvents or in the presence of Lewis acids, reactions involving the cleavage of the carbon-bromine bond are expected to proceed through carbocationic intermediates. The departure of the bromide ion from this compound would lead to the formation of a primary carbocation.

However, primary carbocations are notoriously unstable. It is therefore highly probable that this initial intermediate would rapidly rearrange to a more stable form. Two principal rearrangement pathways are plausible:

Ring Expansion of the Oxolane: The adjacent oxygen atom in the oxolane ring can participate in the stabilization of the positive charge, leading to the formation of a more stable oxonium ion. This type of neighboring group participation is a common feature in the chemistry of α-halo ethers.

Rearrangement of the Cyclopropyl Group: The cyclopropylmethyl system is known for its remarkable stability and complex carbocation chemistry. The initially formed primary carbocation can rearrange through ring-opening of the cyclopropane (B1198618) to form a homoallylic cation or rearrange to a cyclobutyl cation. This type of rearrangement helps to delocalize the positive charge over several carbon atoms, thereby increasing the stability of the intermediate.

The specific carbocationic intermediate that is formed would likely be a hybrid of these forms or exist in a rapid equilibrium. The characterization of such fleeting intermediates would typically require advanced spectroscopic techniques, such as NMR spectroscopy at very low temperatures, or computational modeling to predict their relative stabilities and structures.

Radical Intermediates

Under conditions that favor homolytic cleavage of the carbon-bromine bond, such as in the presence of radical initiators (e.g., AIBN) or upon photolysis, the reaction would proceed through a radical intermediate. The initial species formed would be a primary alkyl radical.

Similar to the carbocationic pathway, this primary radical is likely to undergo rapid rearrangement. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening. This would result in the formation of a more stable, delocalized homoallylic radical. This ring-opening is a characteristic reaction of cyclopropylmethyl radicals.

The presence and structure of such radical intermediates could be confirmed experimentally using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect and characterize species with unpaired electrons.

The following table summarizes the key characteristics of the plausible reactive intermediates in reactions involving this compound.

| Intermediate Type | Plausible Structure | Formation Conditions | Key Characteristics | Potential Subsequent Reactions |

| Primary Carbocation | 2-cyclopropyloxolan-2-yl)methyl cation | Solvolysis in polar protic solvents, Lewis acid catalysis | Highly unstable, short-lived | Rapid rearrangement to more stable carbocations. |

| Oxonium Ion | 3-cyclopropyl-2,6-dioxabicyclo[2.2.1]heptan-2-ium | Neighboring group participation of the oxolane oxygen | Stabilized by the positively charged oxygen atom | Nucleophilic attack to open the bicyclic system. |

| Homoallylic Cation | (But-3-en-1-yloxy)(cyclopropyl)methyl cation | Rearrangement of the primary carbocation via cyclopropane ring-opening | Charge delocalized over multiple atoms | Trapping by nucleophiles at different positions. |

| Primary Radical | (2-cyclopropyloxolan-2-yl)methyl radical | Radical initiation (e.g., AIBN, light) | Unstable primary radical | Rearrangement via cyclopropane ring-opening. |

| Homoallylic Radical | 1-(but-3-en-1-yloxy)-1-cyclopropylethyl radical | Rearrangement of the primary radical | More stable than the primary radical due to resonance | Radical chain propagation, dimerization, or reaction with radical scavengers. |

Reactivity and Chemical Transformations of 2 Bromomethyl 2 Cyclopropyloxolane

Nucleophilic Substitution Reactions at the Bromomethyl Site

The primary reaction pathway for 2-(bromomethyl)-2-cyclopropyloxolane involves the nucleophilic substitution of the bromide ion at the exocyclic bromomethyl group. This reactivity is typical for primary alkyl halides and is a cornerstone for introducing a wide array of functional groups into the molecule.

The electrophilic carbon of the bromomethyl group is susceptible to attack by a variety of heteroatom-centered nucleophiles. This allows for the formation of new carbon-heteroatom bonds, leading to a diverse range of derivatives. Common nucleophiles include oxygen-containing species like hydroxides, alkoxides, and carboxylates; nitrogen-containing nucleophiles such as ammonia, amines, and azides; and sulfur-containing reagents like thiols and thiocyanates.

The general scheme for these reactions can be represented as follows:

With Oxygen Nucleophiles: Reaction with sodium hydroxide (B78521) would yield the corresponding alcohol, 2-cyclopropyl-2-(hydroxymethyl)oxolane. Similarly, alkoxides (e.g., sodium methoxide) would produce ethers, and carboxylates (e.g., sodium acetate) would form esters.

With Nitrogen Nucleophiles: Ammonia can be used to introduce a primary amine group. Primary and secondary amines will yield secondary and tertiary amines, respectively. The use of sodium azide (B81097) provides a route to the corresponding azidomethyl derivative, which can be further transformed, for instance, into a primary amine via reduction.

With Sulfur Nucleophiles: Thiols react to form thioethers, while reagents like potassium thiocyanate (B1210189) can be employed to introduce a thiocyanate group.

Illustrative examples of these nucleophilic substitution reactions are presented in the interactive table below.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (2-Cyclopropyloxolan-2-yl)methanol (B2990214) | |

| Methoxide (CH₃O⁻) | Sodium Methoxide (NaOCH₃) | 2-(Methoxymethyl)-2-cyclopropyloxolane | |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(Azidomethyl)-2-cyclopropyloxolane | |

| Thiophenoxide (PhS⁻) | Sodium Thiophenoxide (NaSPh) | 2-Cyclopropyl-2-((phenylthio)methyl)oxolane |

Note: The data in this table is representative of typical SN2 reactions and is for illustrative purposes.

Nucleophilic substitution reactions at a chiral center can proceed with either retention or inversion of stereochemistry. For a primary alkyl halide like this compound, where the carbon bearing the leaving group is not a stereocenter, the stereochemistry of the adjacent quaternary carbon (C2 of the oxolane ring) is of interest.

Generally, these reactions are expected to proceed via an SN2 mechanism, which is characterized by a backside attack of the nucleophile on the electrophilic carbon. This leads to an inversion of configuration at the reaction center. Since the carbon of the bromomethyl group is not a stereocenter, the concept of inversion of configuration in the traditional sense does not apply. However, the reaction proceeds without affecting the stereochemistry of the adjacent C2 carbon of the oxolane ring. If the starting material were enantiomerically pure, the product would also be obtained in an enantiomerically pure form, with the configuration at the C2 position retained.

Ring-Opening Reactions of the Oxolane Moiety

While the oxolane (tetrahydrofuran) ring is generally stable, it can undergo ring-opening reactions under specific, typically harsh, conditions. These reactions often require strong acids or Lewis acids to activate the ether oxygen. The presence of the adjacent cyclopropyl (B3062369) group may influence the regioselectivity of the ring-opening process.

Under strongly acidic conditions, protonation of the ether oxygen would be followed by nucleophilic attack at one of the adjacent carbon atoms (C2 or C5). Due to the steric hindrance and electronic effects of the cyclopropyl and bromomethyl substituents at the C2 position, nucleophilic attack might be favored at the less substituted C5 position. This would lead to a linear product with a terminal halide and a primary alcohol.

Chemical Modifications and Rearrangements of the Cyclopropane (B1198618) Ring

The cyclopropane ring is a strained three-membered carbocycle that can undergo a variety of ring-opening and rearrangement reactions. These transformations are often initiated by electrophiles, radical species, or transition metals and can lead to the formation of either linear products or different cyclic systems.

Under certain conditions, the cyclopropane ring in proximity to other functional groups can undergo ring expansion. For derivatives of this compound, this could potentially be induced by the formation of a carbocation adjacent to the cyclopropane ring. For instance, treatment with a Lewis acid could promote the departure of the bromide ion, leading to a primary carbocation that could be stabilized by the adjacent oxygen and cyclopropyl group. This could then trigger a rearrangement where the cyclopropane ring expands to a cyclobutane (B1203170) ring, resulting in a spirocyclic or fused ring system.

The cleavage of the cyclopropane ring can be achieved through various methods, including catalytic hydrogenation, reactions with strong acids, or radical reactions.

Hydrogenolysis: Catalytic hydrogenation in the presence of a catalyst like palladium on carbon can lead to the reductive cleavage of the C-C bonds of the cyclopropane ring. This would result in the formation of a linear alkyl chain attached to the oxolane ring.

Acid-Catalyzed Cleavage: Strong acids can protonate the cyclopropane ring, leading to a corner-protonated or edge-protonated species that can be attacked by a nucleophile, resulting in a ring-opened product.

Radical-Mediated Cleavage: Radical reactions can also induce the opening of the cyclopropane ring. For instance, a radical initiator could lead to the formation of a cyclopropylcarbinyl radical, which is known to undergo rapid ring-opening to a homoallylic radical.

The specific products formed from these cleavage reactions would depend on the reaction conditions and the subsequent reaction pathways of the intermediates.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The presence of a primary bromide in this compound strongly suggests its potential as a substrate in various coupling reactions. Generally, alkyl bromides are effective electrophiles in cross-coupling methodologies that form new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov

Carbon-Carbon Coupling:

It is plausible that this compound could undergo coupling reactions with organometallic reagents. For instance, in a Kumada-style coupling, a Grignard reagent could couple with the alkyl bromide in the presence of a nickel or palladium catalyst. Similarly, Suzuki or Negishi couplings with organoboron or organozinc reagents, respectively, could potentially be employed to introduce new carbon substituents at the methyl position. However, specific examples and optimized conditions for this substrate are not reported.

Carbon-Heteroatom Coupling:

The formation of carbon-heteroatom bonds is a common transformation for alkyl halides. mdpi.comresearchgate.netnih.govresearchgate.net One could predict that this compound would react with various nucleophiles to form C-N, C-O, and C-S bonds. For example, reaction with amines (Buchwald-Hartwig amination, although typically for aryl halides, related methodologies exist for alkyl halides), alcohols/phenols (Williamson ether synthesis), or thiols would be expected to yield the corresponding substituted products. Again, the scientific literature lacks specific studies demonstrating these transformations with this compound.

A hypothetical data table for potential coupling reactions is presented below based on general chemical principles, not on published experimental results for this specific compound.

| Coupling Partner (Nucleophile) | Catalyst/Conditions (Hypothetical) | Product Structure (Predicted) | Bond Formed |

| Phenylmagnesium bromide | Pd(PPh₃)₄ | 2-Cyclopropyl-2-(phenylmethyl)oxolane | C-C |

| Sodium phenoxide | - | 2-Cyclopropyl-2-(phenoxymethyl)oxolane | C-O |

| Aniline | Pd catalyst, strong base | N-( (2-cyclopropyloxolan-2-yl)methyl)aniline | C-N |

| Sodium thiophenoxide | - | 2-Cyclopropyl-2-((phenylthio)methyl)oxolane | C-S |

This table is illustrative and based on general reactivity patterns of alkyl bromides. Specific experimental data for this compound is not available.

Stereoselective Transformations and Asymmetric Synthesis Strategies

If this compound were available in an enantiomerically pure form, it could serve as a chiral building block in asymmetric synthesis. rsc.orgnih.govmasterorganicchemistry.comrsc.org The stereocenter at the C2 position of the oxolane ring could direct the stereochemical outcome of subsequent reactions.

For instance, nucleophilic substitution at the bromomethyl group could proceed with inversion or retention of configuration at a different stereocenter, depending on the mechanism. However, since the stereocenter is quaternary and adjacent to the reacting center, its influence on reactions at the CH₂Br group would need to be experimentally determined.

Strategies for the asymmetric synthesis of this compound itself are not described in the available literature. One could envision pathways starting from chiral precursors, such as chiral epoxides or cyclopropanes, to construct the oxolane ring with defined stereochemistry at the C2 position. Once obtained, its application in stereoselective synthesis would be of interest, but this remains an unexplored area of research. masterorganicchemistry.comnih.gov

Due to the absence of specific research on this compound, a data table detailing stereoselective transformations cannot be provided.

Advanced Spectroscopic Characterization Methods in Research on 2 Bromomethyl 2 Cyclopropyloxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both one-dimensional and two-dimensional spectra, a complete structural assignment can be achieved.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-(Bromomethyl)-2-cyclopropyloxolane is expected to show distinct signals for each unique proton environment. The electronegative oxygen of the oxolane ring and the bromine atom will cause adjacent protons to shift downfield (to a higher ppm value). libretexts.orglibretexts.org Protons on the cyclopropyl (B3062369) ring are anticipated to appear at a characteristically high field (upfield) due to the ring's anisotropic magnetic field. organicchemistrydata.org

Based on analogous structures, the predicted chemical shifts and splitting patterns are detailed in the table below. The integration of each signal corresponds to the number of protons it represents.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~3.7–3.9 | Multiplet | 2H | -O-CH₂ -CH₂- |

| b | ~3.5 | Singlet | 2H | -CH₂ Br |

| c | ~1.8–2.0 | Multiplet | 2H | -O-CH₂-CH₂ - |

| d | ~0.9–1.1 | Multiplet | 1H | Cyclopropyl -CH - |

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. libretexts.orgbhu.ac.in The chemical shifts are highly dependent on the carbon's hybridization and proximity to electronegative atoms. pressbooks.publibretexts.org The quaternary carbon (C2) bonded to both the oxygen and the cyclopropyl group is expected at a significant downfield shift. Carbons directly attached to the oxygen (C5) and bromine (-CH₂Br) will also be deshielded and appear at higher ppm values. oregonstate.eduorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~85–95 | C 2 (Quaternary, -O-C -Cyc) |

| ~65–70 | C 5 (-O-C H₂) |

| ~35–40 | C H₂Br |

| ~25–30 | C 3 (-CH₂-C H₂-C) |

| ~15–20 | Cyclopropyl -C H- |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. slideshare.netwikipedia.orgsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.educreative-biostructure.com For this compound, COSY would show correlations between the adjacent methylene (B1212753) protons within the oxolane ring (protons 'a' and 'c'). It would also confirm the connectivity within the cyclopropyl ring, showing correlations between the methine proton ('d') and the methylene protons ('e').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. creative-biostructure.com It is an essential tool for definitively assigning the carbon signals predicted in Table 2. For instance, the proton signal at ~3.5 ppm ('b') would show a cross-peak to the carbon signal at ~35–40 ppm, confirming the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to four bonds. sdsu.educreative-biostructure.com This is vital for connecting the different fragments of the molecule. Key expected correlations would include:

A cross-peak between the bromomethyl protons ('b') and the quaternary carbon C2.

Correlations between the cyclopropyl protons ('d' and 'e') and the quaternary carbon C2.

A correlation from the oxolane protons 'a' to the quaternary carbon C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. wikipedia.orgcreative-biostructure.com NOESY is instrumental in determining the molecule's three-dimensional conformation. It could reveal the spatial relationship between the cyclopropyl ring protons and the protons of the bromomethyl group, indicating their relative orientation around the C2 center.

Table 3: Summary of Key Expected 2D NMR Correlations

| Experiment | Type of Correlation | Expected Key Interactions |

|---|---|---|

| COSY | ¹H – ¹H (2-3 bonds) | Protons 'a' ↔ Protons 'c'; Protons 'd' ↔ Protons 'e' |

| HSQC | ¹H – ¹³C (1 bond) | Direct correlation of all protonated carbons with their attached protons. |

| HMBC | ¹H – ¹³C (2-4 bonds) | Protons 'b' → C2; Protons 'd'/'e' → C2; Protons 'a' → C2 |

| NOESY | ¹H – ¹H (Through space) | Protons 'b' ↔ Protons 'd'/'e' (depending on conformation) |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. libretexts.org For this compound, the key functional groups are the ether linkage (C-O-C) of the oxolane ring and the carbon-bromine bond (C-Br). rockymountainlabs.comspectroscopyonline.com The spectrum would also be dominated by C-H stretching and bending vibrations. orgchemboulder.com

Table 4: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 2850–3000 | Strong | C-H Stretch | Aliphatic (oxolane, -CH₂Br) |

| ~3080 | Medium | C-H Stretch | Cyclopropyl |

| 1050–1150 | Strong | C-O-C Stretch | Ether linkage in oxolane ring libretexts.orgresearchgate.net |

| 1150–1300 | Medium | C-H Wag | -CH₂Br group orgchemboulder.comlibretexts.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. libretexts.org The presence of bromine is easily identified due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 ratio. This results in a characteristic pair of molecular ion peaks (M and M+2) of almost equal intensity. docbrown.infoyoutube.comsavemyexams.com

For this compound (C₈H₁₃BrO), the expected fragmentation pathways upon ionization would likely involve the loss of the bromine atom or cleavage of the oxolane ring. nih.govresearchgate.netuga.eduscribd.comwikipedia.org

Table 5: Predicted HRMS Data

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Formula | Description |

|---|---|---|---|

| 204.0150 | 206.0130 | [C₈H₁₃⁷⁹BrO]⁺ / [C₈H₁₃⁸¹BrO]⁺ | Molecular Ion (M⁺) |

| 125.0966 | - | [C₈H₁₃O]⁺ | Loss of Br radical |

| 111.0810 | - | [C₇H₁₁O]⁺ | Loss of CH₂Br radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most effective for molecules containing chromophores, such as conjugated π-systems or carbonyl groups.

This compound lacks significant chromophores. The only electronic transitions available are σ → σ* and n → σ*, which occur at very high energies (typically <200 nm) and are generally outside the range of standard UV-Vis spectrometers. Therefore, this compound is not expected to show any significant absorbance in the 200–800 nm range. The primary utility of UV-Vis spectroscopy in this context would be to assess the purity of a sample by detecting the presence of UV-active impurities.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, provided it can be obtained as a suitable single crystal. uq.edu.auexcillum.comdiamond.ac.uk This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. azolifesciences.com

If a high-quality crystal of this compound were grown, X-ray analysis would provide an unambiguous determination of its molecular structure in the solid state. nih.gov It would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would definitively establish the relative stereochemistry and the preferred conformation of the cyclopropyl and bromomethyl groups with respect to the oxolane ring, confirming any conformational hypotheses derived from NOESY NMR experiments.

Computational and Theoretical Investigations of 2 Bromomethyl 2 Cyclopropyloxolane

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

No published DFT calculations specifically for 2-(Bromomethyl)-2-cyclopropyloxolane were found. Such a study would typically involve:

Conformational Analysis of the Oxolane Ring and Substituent Orientations

An analysis would determine the most stable puckering conformations of the five-membered oxolane ring (e.g., envelope or twist forms) and the preferred rotational orientations (rotamers) of the bromomethyl and cyclopropyl (B3062369) substituents.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are a standard method for predicting spectroscopic data. This would involve calculating the magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts and computing the Hessian matrix to determine vibrational frequencies (IR and Raman spectra). These theoretical spectra are invaluable for comparing with and interpreting experimental data.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

No molecular dynamics simulation studies for this compound have been identified in the literature. A simulation would provide insight into the dynamic behavior of the molecule over time, mapping its accessible conformational space and the energy barriers between different conformations.

Reaction Pathway Modeling and Transition State Characterization (e.g., bond dissociation energies, activation barriers)

There is no available research on the reaction pathway modeling for this specific compound. This type of investigation would be crucial for understanding its reactivity, for example, in nucleophilic substitution reactions involving the bromomethyl group or ring-opening reactions of the cyclopropyl group. Key parameters like the C-Br bond dissociation energy and the activation barriers for potential reaction pathways would be calculated.

Quantum Chemical Characterization of Reactivity and Selectivity

No specific quantum chemical characterizations of the reactivity and selectivity of this compound were found. Such studies would typically involve analyzing frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and various reactivity indices to predict how the molecule would interact with other reagents.

Synthetic Applications of 2 Bromomethyl 2 Cyclopropyloxolane in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Biologically Relevant Molecules

No information was found regarding the use of 2-(Bromomethyl)-2-cyclopropyloxolane as a key intermediate in the synthesis of any biologically active compounds.

Precursor for Advanced Heterocyclic Systems and Novel Molecular Scaffolds

There is no published literature that describes the application of this compound as a precursor for the construction of advanced heterocyclic systems or novel molecular scaffolds.

Development of Chiral Building Blocks for Asymmetric Transformations

No research has been published detailing the use of this compound in the development of chiral building blocks for asymmetric transformations.

Applications in the Synthesis of Functional Organic Materials

There is no available data on the application of this compound in the synthesis of functional organic materials.

Based on the current body of scientific literature, the synthetic utility of this compound remains unexplored and undocumented. Further research would be necessary to determine its potential applications in the fields of organic synthesis outlined in this article.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Environmentally Benign Synthetic Routes

Future efforts in the synthesis of 2-(Bromomethyl)-2-cyclopropyloxolane and its analogs will likely prioritize green chemistry principles to minimize environmental impact. Research in this area could focus on several key strategies:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This includes exploring catalytic cyclization reactions that avoid the use of stoichiometric reagents.

Use of Renewable Feedstocks: Investigating the possibility of deriving the core oxolane or cyclopropane (B1198618) structures from bio-based sources.

Catalytic Methods: Employing catalytic amounts of less toxic and recyclable catalysts, potentially replacing traditional methods that rely on heavy metals or harsh reagents. For instance, developing novel bifunctional catalysts could enable enantioselective bromolactonizations from suitable olefinic acid precursors, establishing the C-Br bond with high stereocontrol in a single step. nih.gov

Solvent Minimization: The adoption of solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids could significantly reduce volatile organic compound (VOC) emissions. rsc.org Efficient protocols that work in environmentally benign solvents like ethanol (B145695) are highly desirable. researchgate.net

| Green Chemistry Principle | Application to this compound Synthesis |

| High Atom Economy | Prioritizing addition and cycloaddition reactions over substitution and elimination reactions. |

| Use of Catalysis | Developing recyclable organocatalysts or transition-metal catalysts for key bond formations. |

| Benign Solvents | Exploring synthesis in water, ethanol, or under solvent-free conditions. rsc.org |

| Energy Efficiency | Utilizing microwave irradiation or flow chemistry to reduce reaction times and energy consumption. |

Exploration of Chemo- and Regioselective Functionalization Beyond the Bromomethyl Group

While the bromomethyl group is the most apparent site of reactivity, future research should explore the selective functionalization of the cyclopropane and oxolane rings. The inherent ring strain of the cyclopropyl (B3062369) group and the C-H bonds of the oxolane ring present unique opportunities for synthetic diversification.

Cyclopropane Ring Opening: Investigating catalytic methods to selectively open the cyclopropane ring, leading to the formation of more complex acyclic or larger ring structures. The regioselectivity of this process could be controlled by carefully chosen catalysts and directing groups.

C-H Functionalization: Applying modern C-H activation/functionalization strategies to introduce new substituents onto the oxolane or cyclopropane moieties. This would allow for late-stage diversification of the molecular scaffold, providing access to a wide array of derivatives that would be difficult to synthesize otherwise. Chemo-enzymatic platforms that combine enzymatic halogenation with chemocatalytic cross-coupling could offer a path to regioselectively functionalize specific C-H bonds under aqueous conditions. nih.gov

Directed Reactions: Installing a temporary directing group on the oxolane ring could enable regioselective lithiation or metalation at a specific position, followed by quenching with an electrophile. researchgate.net This approach would provide precise control over the position of new functional groups, expanding the synthetic utility of the core structure.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The translation of synthetic routes for this compound and its derivatives to automated and continuous flow platforms represents a significant opportunity for improving efficiency, safety, and scalability. beilstein-journals.org

Enhanced Safety: Flow chemistry is particularly advantageous for handling reactive intermediates or hazardous reagents by minimizing the volume of material reacting at any given time. uc.pt

Improved Control and Reproducibility: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. mdpi.com

Scalability: Scaling up production is often simplified in flow systems by running the process for a longer duration or by using parallel reactors, bypassing the challenges associated with scaling up batch reactors. researchgate.net

Discovery of Novel Catalytic Systems for C-Br Bond Transformations

The carbon-bromine bond is a key functional handle for a multitude of synthetic transformations. Future research will focus on discovering and developing novel catalytic systems to enhance the efficiency and scope of these reactions.

Photoredox Catalysis: Light-mediated catalysis can enable the activation of the C-Br bond under mild conditions, allowing for a range of transformations, including cross-coupling, reduction, and addition reactions, that are often challenging with traditional thermal methods.

Transition-Metal Catalysis: While palladium and copper are mainstays in cross-coupling, research into catalysts based on more earth-abundant and less toxic metals like iron, nickel, or cobalt is a growing priority. The design of new ligands will be crucial for tuning the reactivity and selectivity of these catalysts for reactions involving sterically hindered substrates like this compound.

Enzymatic Transformations: The use of halogenating enzymes or dehalogenases could provide highly selective methods for either introducing or removing the bromine atom under biocompatible conditions, opening avenues for chemo-enzymatic cascades. nih.gov

Dual Catalysis: Combining two different catalytic cycles (e.g., photoredox and transition-metal catalysis) can unlock novel reaction pathways and provide access to products that are not achievable through a single catalytic system.

| Catalytic System | Potential Transformation of C-Br Bond | Key Advantages |

| Photoredox Catalysis | Atom Transfer Radical Addition (ATRA), Reductive Coupling | Mild reaction conditions, high functional group tolerance. |

| Earth-Abundant Metal Catalysis | Suzuki, Sonogashira, and Buchwald-Hartwig couplings | Lower cost, reduced toxicity compared to precious metals. |

| Enzymatic Catalysis | Selective dehalogenation or functionalization | High selectivity, environmentally benign (aqueous media). |

| Dual Catalysis | Conjunctive Cross-Coupling | Access to novel and complex molecular architectures. |

Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery of new derivatives of this compound with specific, pre-defined properties.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to determine key electronic and structural parameters, such as bond dissociation energies and molecular orbital distributions. This information can predict the reactivity of the C-Br bond and identify other potential sites for functionalization on the molecule. researchgate.net

Designing Novel Catalysts: Computational modeling can aid in the rational design of new catalysts and ligands that are specifically tailored for transformations involving the unique steric and electronic environment of the this compound scaffold.

Virtual Screening: By creating virtual libraries of derivatives and computationally screening them for desired properties (e.g., binding affinity to a biological target, specific electronic properties), researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. researchgate.net

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to explain observed selectivity and guide the optimization of reaction conditions for higher yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.